N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzamide core substituted with a tetrazole ring and a methylisoxazole moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-methylisoxazole intermediate, which is then coupled with a benzamide derivative. The tetrazole ring is introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzamide and tetrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in various substituted derivatives with altered functional groups.
Scientific Research Applications
N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzamide core may contribute to binding affinity and specificity, while the methylisoxazole moiety can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-((5-methylisoxazol-4-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide: shares structural similarities with other benzamide derivatives and tetrazole-containing compounds.
5-methylisoxazole derivatives: These compounds have similar isoxazole rings but may differ in their substituents and overall structure.
Tetrazole derivatives: Compounds containing the tetrazole ring but with different substituents on the benzamide core.
Uniqueness
What sets this compound apart is the specific combination of the benzamide, tetrazole, and methylisoxazole moieties. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-9-11(7-16-21-9)6-14-13(20)10-3-2-4-12(5-10)19-8-15-17-18-19/h2-5,7-8H,6H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXZKDDOASPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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